molecular formula C17H14F6N2O4S B2603097 3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate CAS No. 338405-87-1

3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate

Cat. No.: B2603097
CAS No.: 338405-87-1
M. Wt: 456.36
InChI Key: MYRSETQHZBALGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,5-bis(trifluoromethyl)aniline: This intermediate is synthesized through the nitration of 3,5-bis(trifluoromethyl)benzene, followed by reduction to obtain the aniline derivative.

    Formation of the anilino carbonyl intermediate: The 3,5-bis(trifluoromethyl)aniline is then reacted with phosgene or a suitable carbonylating agent to form the corresponding anilino carbonyl compound.

    Coupling with phenyl-N,N-dimethylsulfamate: The final step involves the coupling of the anilino carbonyl intermediate with phenyl-N,N-dimethylsulfamate under appropriate conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.

    Substitution: The trifluoromethyl groups and the anilino moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a building block for pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and specificity, while the anilino carbonyl and dimethylsulfamate moieties contribute to its overall reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfate
  • 3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-diethylsulfamate
  • 3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfonamide

Uniqueness

Compared to similar compounds, 3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate exhibits unique properties due to the presence of trifluoromethyl groups, which enhance its chemical stability and reactivity. Additionally, the combination of anilino carbonyl and dimethylsulfamate moieties provides a distinct profile in terms of biological activity and industrial applications.

Properties

IUPAC Name

[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F6N2O4S/c1-25(2)30(27,28)29-14-5-3-4-10(6-14)15(26)24-13-8-11(16(18,19)20)7-12(9-13)17(21,22)23/h3-9H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRSETQHZBALGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.